molecular formula C15H17NO2 B1400774 tert-Butyl-5-vinyl-1H-indole-1-carboxylate CAS No. 561307-68-4

tert-Butyl-5-vinyl-1H-indole-1-carboxylate

Cat. No. B1400774
CAS RN: 561307-68-4
M. Wt: 243.3 g/mol
InChI Key: LLLQQESOZZJGQC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “tert-Butyl-5-vinyl-1H-indole-1-carboxylate” is C15H17NO2. The molecular weight is 243.3 g/mol.

Scientific Research Applications

Synthesis of Ring-Fused Carbazoles

tert-Butyl-5-vinyl-1H-indole-1-carboxylate has been utilized in the synthesis of ring-fused carbazoles, such as indolo[2,3-a]carbazole cores found in rebeccamycin and sulfur analogs of furostifoline. These compounds are formed through metathesis reactions and unexpected spontaneous electrocyclization reactions (Pelly, Parkinson, van Otterlo, & de Koning, 2005).

Synthesis of Heterocyclic Carboxylic Acids

This compound plays a role in the synthesis of tert-butyl esters of indole-5-carboxylic acid and related heterocyclic carboxylic acids. It is particularly valuable in the reaction with tert-butyl trichloroacetimidate, enabling the creation of these esters (Fritsche, Deguara, & Lehr, 2006).

Development of Therapeutic Compounds

The synthesis of aza and fluorine-substituted compounds, which are significant in therapeutic applications, involves tert-butyl-5-vinyl-1H-indole-1-carboxylate. It's used in the Michael addition of tert-butyl 4-aminopiperidine-1-carboxylate to activated vinyl compounds, leading to the creation of azaindolines and other therapeutic agents (Han et al., 2009).

Crystal Structure Analysis

This compound has been studied for its crystal structure, providing insights into molecular interactions and stability. The tert-butyl bound carboxylate group forms a specific dihedral angle with the indole ring system, contributing to its structural integrity (Thenmozhi, Kavitha, Dhayalan, Mohanakrishnan, & Ponnuswamy, 2009).

Synthesis of Gamma-Carboline Derivatives

It's used in the synthesis of gamma-carboline derivatives, which have potential pharmaceutical applications. The process involves palladium-catalyzed intramolecular iminoannulation, forming various gamma-carboline derivatives (Zhang & Larock, 2003).

Cancer Detection Using Optical Imaging

Innovative applications in cancer detection through optical imaging involve tert-butyl-5-vinyl-1H-indole-1-carboxylate derivatives. These derivatives, such as water-soluble near-infrared dyes, have shown promising results in developing molecular-based beacons for cancer detection (Pham, Medarova, & Moore, 2005).

properties

IUPAC Name

tert-butyl 5-ethenylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-5-11-6-7-13-12(10-11)8-9-16(13)14(17)18-15(2,3)4/h5-10H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLQQESOZZJGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735979
Record name tert-Butyl 5-ethenyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

561307-68-4
Record name tert-Butyl 5-ethenyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

T a suspension of methyltriphenylphosphonium bromide (8.1 g, 22.7 mmol) in THF (140 mL) at 0° C. was added nBuLi (1.6 M in hexanes, 14.2 mL, 22.7 mmol) dropwise over 10 min. After 20 min of stirring, a solution of the 5-formyl-indole-1-carboxylic acid tert-butyl ester (4.63 g, 14.8 mmol) in THF (20 mL) was introduced slowly over 20 min. The reaction was warmed slowly to room temperature, stirred 30 min. The reaction mixture was poured into saturated ammonium chloride and the separated aqueous phase was extracted with ethylacetate (3×100 mL). The combined organic phase was dried over sodium sulfate, filtered and concentrated. The residue was purified by chromatography (methylene chloride to 1% acetone-methylene chloride) to give 5-vinyl-indole-1-carboxylic acid tert-butyl ester (4.7 g, 100%) or similarly 6-vinyl-indole-1-carboxylic acid tert-butyl ester.
Name
Quantity
14.2 mL
Type
reactant
Reaction Step One
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4.63 g
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reactant
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Quantity
20 mL
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0 (± 1) mol
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reactant
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8.1 g
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Name
Quantity
140 mL
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Reaction Step Four

Synthesis routes and methods II

Procedure details

5-Vinyl-1H-indole (BI18): A mixture of 5-bromo-1H-indole (2.5 g, 12.82 mmol), potassium vinyltrifluoroborate (2.57 g, 19.2 mmol), Cs2CO3 (12.53 g, 38.46 mmol) and triphenylphosphine (201 mg, 0.769 mmol) in THF/water (9:1, 75 ml) was degassed with argon for 20 min, then charged with PdCl2 (45.3 mg, 0.256 mmol). The reaction mixture was heated to reflux for 16 h, then cooled to ambient temperature, filtered through Celite® bed and washed with EtOAc. The filtrate was again extracted with EtOAc, and the combined organic layer washed with water and brine, dried over Na2SO4 and concentrated under reduced pressure to afford the crude compound. The crude compound was purified by column chromatography (SiO2, 100-200 mesh; 2% EtOAc/petroleum ether) to afford the title compound as a light brown gummy material (1.5 g, 83%): 1H NMR (400 MHz, CDCl3) δ 8.20 (br, 1H), 7.68 (s, 1H), 7.45 (s, 2H), 7.21 (m, 1H), 6.90 (dd, J=16.0, 10.8 Hz, 1H), 6.55 (m, 1H), 5.75 (d, J=10.5 Hz, 1H), 5.21 (d, J=10.5 Hz, 1H); ESIMS m/z 142.05 ([M−H]−).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
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2.57 g
Type
reactant
Reaction Step One
Quantity
12.53 g
Type
reactant
Reaction Step One
Quantity
201 mg
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
45.3 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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